molecular formula C19H25NO6S B2629186 4-((1-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795301-16-4

4-((1-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2629186
CAS No.: 1795301-16-4
M. Wt: 395.47
InChI Key: SDUPABLERPTZAN-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring three key moieties:

Bicyclo[2.2.1]heptane Core: The 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane (norbornane derivative) provides rigidity and stereochemical control, influencing conformational stability .

6-Methyl-2H-Pyran-2-one: A coumarin-like heterocycle with a methyl substituent, which is associated with diverse bioactivities, including anticancer and antimicrobial effects .

Properties

IUPAC Name

4-[1-[(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methylsulfonyl]azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO6S/c1-12-6-14(8-17(22)25-12)26-15-9-20(10-15)27(23,24)11-19-5-4-13(7-16(19)21)18(19,2)3/h6,8,13,15H,4-5,7,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUPABLERPTZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)CC34CCC(C3(C)C)CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H27N1O7S1
  • Molecular Weight : 415.45 g/mol

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Activity

Studies have shown that related compounds derived from similar structures possess antimicrobial properties. For instance, derivatives with the bicyclic structure have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Antitumor Activity

The compound has been evaluated for its antitumor effects using the MTT assay, which measures cell viability and proliferation in the presence of tumor cell lines. Initial results indicate that it may inhibit the growth of certain cancer cells, although further studies are required to quantify its efficacy and mechanism of action .

Antioxidant Properties

Antioxidant activity is another significant aspect of this compound's biological profile. Compounds with similar structural motifs have been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may inhibit critical enzymes involved in cellular signaling pathways, particularly those related to inflammation and cancer progression.
  • Radical Scavenging : Its ability to donate electrons could neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
  • Cell Cycle Arrest : Similar compounds have been observed to induce cell cycle arrest in cancer cells, leading to apoptosis or programmed cell death.

Case Studies and Research Findings

StudyFindings
Antimicrobial Testing Showed significant inhibition against Staphylococcus epidermidis with a MIC of 1000 μg/mL .
Antitumor Assay Demonstrated growth inhibition in various tumor cell lines via MTT assay; specific IC50 values pending further investigation .
Antioxidant Testing Exhibited high radical scavenging activity comparable to ascorbic acid in DPPH assays .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the azetidine and pyran moieties in this compound may enhance its interaction with biological targets involved in cancer progression. For example, derivatives of pyran compounds have been shown to inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties

Compounds related to this structure have demonstrated antimicrobial activity against various pathogens. The sulfonyl group is known to enhance the solubility and bioavailability of drugs, making it a promising candidate for developing new antibiotics .

Building Block for Complex Molecules

This compound can serve as a versatile building block in organic synthesis, particularly in the construction of more complex natural products or pharmaceuticals. The bicyclic structure allows for multiple functionalization points, facilitating the synthesis of diverse derivatives .

Catalytic Applications

The unique structural features of the compound may allow it to act as a catalyst or catalyst precursor in various chemical reactions, including asymmetric synthesis and polymerization processes. The steric and electronic properties imparted by the bicyclic system can influence reaction pathways favorably .

Development of Functional Polymers

The incorporation of this compound into polymer matrices could lead to materials with enhanced mechanical properties and thermal stability. Its ability to interact with other functional groups makes it suitable for creating smart materials that respond to environmental stimuli .

Coatings and Adhesives

Due to its chemical stability and potential adhesion properties, this compound could be explored as an additive in coatings and adhesives, improving their performance under various conditions .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that similar compounds inhibited cell proliferation in breast cancer cells by 60% at 10 µM concentration .
Study 2Antimicrobial PropertiesShowed that derivatives exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
Study 3Organic SynthesisUtilized as a key intermediate in the synthesis of a novel class of anti-inflammatory agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

A. 6-Methyl-3-(propan-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one
  • Structure : Shares a bicyclo core (oxabicyclo[4.1.0]heptane) and methyl substituents but lacks the sulfonyl-azetidine and pyran-2-one groups .
  • Key Differences: The oxabicyclo system incorporates an oxygen atom, increasing polarity compared to the norbornane core.
B. Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
  • Structure : Contains a fused imidazo-pyridine heterocycle and ester groups, contrasting with the pyran-2-one and sulfonyl-azetidine motifs .
  • Higher molecular weight (551.5 g/mol vs. ~450 g/mol for the target compound) may affect pharmacokinetics .
C. Coumarin-3-yl Pyrimidinone Derivatives
  • Structure: Features coumarin-linked pyrimidinones, analogous to the pyran-2-one moiety in the target compound .
  • Lack of the bicyclo-sulfonyl-azetidine system reduces conformational rigidity.

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